molecular formula C₁₇H₂₀O₆ B142936 Mycophenolic acid CAS No. 483-60-3

Mycophenolic acid

Cat. No. B142936
CAS RN: 483-60-3
M. Wt: 320.3 g/mol
InChI Key: HPNSFSBZBAHARI-UHFFFAOYSA-N
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Description

Mycophenolic Acid: A Multifaceted Antineoplastic and Immunosuppressive Agent

Mycophenolic acid (MPA) is a fermentation product of the Penicillium mould, which has been identified as a potent antineoplastic and immunosuppressive compound. It has shown significant anti-tumor activity in animal models and has been used in clinical settings for various diseases, including psoriasis and as an immunosuppressant in organ transplantation . The synthesis of MPA and its derivatives has been a subject of extensive research, aiming to improve its clinical efficacy and to extend its use to other therapeutic areas such as cancer treatment. An efficient synthesis of a key intermediate in the production of MPA has been reported, which involves the preparation of a specific isobenzofuranone metabolite and a regioselective β-scission of an alkoxyl radical . This advancement in the synthesis process is crucial for the development of MPA derivatives with desired biological activity .

Molecular Structure Analysis

The molecular structure of MPA is central to its function as it inhibits inosine monophosphate dehydrogenase (IMP dehydrogenase), a key enzyme in the de novo synthesis of guanosine nucleotides. This inhibition disrupts the interconversion of nucleotides such as inosine monophosphate (IMP), xanthosine monophosphate (XMP), and guanine monophosphate (GMP), which are crucial for DNA and RNA synthesis . The structure-activity relationship (SAR) studies of MPA have led to the synthesis of various analogs to enhance its immunosuppressive and antineoplastic properties .

Chemical Reactions Analysis

MPA's chemical interactions within biological systems are complex. It inhibits nucleic acid synthesis by interfering with nucleotide interconversions, which is reversible by guanine in a non-competitive manner . MPA also suppresses protein N-linked glycosylation in human monocytes by depleting GTP, affecting their adhesion to endothelial cells and substrates . Furthermore, MPA has been shown to suppress cytokine-induced nitric oxide production in vascular endothelial cells, indicating its potential in modulating inflammatory responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of MPA contribute to its biological activity and pharmacokinetics. MPA is metabolized into mycophenolic acid glucuronide, which is excreted in urine and feces. The intracellular concentration of MPA is influenced by the activity of β-glucuronidase, which hydrolyzes the glucuronide form allowing the free acid to exert its effects . The compound's solubility, stability, and ability to cross cell membranes are critical for its therapeutic action and are considered in the development of MPA derivatives .

Case Studies and Clinical Relevance

Clinical studies have demonstrated the efficacy of MPA in treating severe psoriasis, with approximately 75% of treated patients showing good to excellent responses . In the context of HIV infection, MPA has been shown to induce apoptosis in activated CD4+ T cells and reduce the number of dividing T cells, suggesting its potential use in HIV treatment . Additionally, MPA increases apoptosis and lysosomes in human lymphoid and monocytic cell lines, which may contribute to its immunosuppressive and anti-inflammatory effects in clinical settings such as organ transplantation and rheumatoid arthritis .

Scientific Research Applications

Immunomodulatory Effects

Mycophenolic acid (MPA), the active ingredient in mycophenolate mofetil, is widely used in transplantation medicine and autoimmunity. It inhibits inosine monophosphate dehydrogenase, essential for lymphocyte clonal expansion. MPA mediates suppression of human CD4+ T cells, impacting cytokine production and expression of co-stimulatory molecules, which has implications for immunosuppressive regimens (He et al., 2011).

Pharmacokinetics in Autoimmune Diseases

MPA's use in autoimmune diseases is increasing. Understanding its pharmacokinetics and pharmacodynamics in this context aids in rational dosage decisions. MPA shows erratic and complex pharmacokinetics with substantial variability among patients. Factors like renal function, serum albumin levels, and genetic polymorphisms influence its pharmacokinetics, highlighting the need for personalized dosing strategies (Abd Rahman et al., 2013).

Inhibition of Granulopoiesis

MPA suppresses granulopoiesis by inhibiting interleukin-17 (IL-17) production, a key factor in neutrophil production. This property of MPA could be leveraged in clinical settings to estimate the risk of neutropenia, especially in organ transplantation and autoimmune diseases (von Vietinghoff et al., 2010).

Dermatological Applications

Initially discovered in 1913, MPA was first used in the 1970s to prevent organ transplantation rejection and later for treating psoriasis. Its side-effect profile and carcinogenic potential limited its use, but it has seen a resurgence in dermatology for various skin conditions with the development of prodrugs like mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS) (Page & Tait, 2015).

Safety And Hazards

Mycophenolic acid can cause a serious brain infection that can lead to disability or death . It affects your immune system and may increase your risk of cancer or serious infection . Use during pregnancy may harm the baby . Safety measures include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye .

Future Directions

Mycophenolic acid is increasingly being recognized as a useful drug in the treatment of interstitial lung disease in systemic rheumatic diseases and skin fibrosis in systemic sclerosis . A broad array of trials with mycophenolic acid are ongoing within the field of rheumatology that might provide further novel avenues for the use of this drug .

properties

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
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InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+
Source PubChem
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InChI Key

HPNSFSBZBAHARI-RUDMXATFSA-N
Source PubChem
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Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Source PubChem
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Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O
Source PubChem
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Molecular Formula

C17H20O6
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DSSTOX Substance ID

DTXSID4041070
Record name Mycophenolic acid
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Molecular Weight

320.3 g/mol
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Physical Description

Solid
Record name Mycophenolic acid
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Solubility

Insoluble, 3.55e-02 g/L
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Mechanism of Action

Mycophenolic acid is a selective noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), that blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate. By inhibiting IMPDH, mycophenolic acid interferes with the _de novo_ pathway of guanosine nucleotide synthesis without incorporation into DNA. While other cell types are able to use salvage pathways, T- and B-lymphocyte proliferation is a mechanism heavily dependent on the _de novo_ synthesis of purines. Therefore, mycophenolic acid has potent cytostatic effects on T- and B- and lymphocytes. Mycophenolic acid also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells.
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Product Name

Mycophenolic acid

CAS RN

24280-93-1, 483-60-3
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Record name 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid
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Melting Point

141°C, 141 °C
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Record name Mycophenolic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50,400
Citations
JES Kitchin, MK Pomeranz, G Pak, K Washenik… - Journal of the American …, 1997 - Elsevier
… Oral mycophenolic acid (MPA) therapy has been investigated in the treatment of moderate to … Mycophenolic acid (MPA) is a weak organic acid that has been investigated as an oral …
Number of citations: 258 www.sciencedirect.com
R Bentley - Chemical reviews, 2000 - ACS Publications
… From several of these they isolated MPA, mp 141 C, and stated “There is, in our opinion, no doubt that Gosio's acid and Alsberg and Black's mycophenolic acid are one and the same …
Number of citations: 383 pubs.acs.org
C Morath, V Schwenger, J Beimler… - Clinical …, 2006 - Wiley Online Library
… Mycophenolic acid antagonizes the activation of cultured human mesangial cells. Kidney Int … Mycophenolic acid: a new approach to the therapy of experimental mesangial proliferative …
Number of citations: 111 onlinelibrary.wiley.com
MJ Sweeney, DH Hoffman, MA Esterman - Cancer research, 1972 - AACR
… This presentation brings together all of our results concerning the mode of action of mycophenolic acid as well as the 1st report on a 2nd mechanism of resistance to this drug. …
Number of citations: 173 aacrjournals.org
A Mitsui, S Suzuki - The Journal of antibiotics, 1969 - jstage.jst.go.jp
… with mycophenolic acid was studied from both humoral and cellular … formation between control and mice treated with mycophenolic acid … of mycophenolic acid prolonged the induction …
Number of citations: 140 www.jstage.jst.go.jp
RL Danheiser, SK Gee, JJ Perez - Journal of the American …, 1986 - ACS Publications
… acid 10, which is converted to mycophenolic acid (1) by acid hydrolysis … mycophenolic acid in nine steps in an overall yield of 17-19%. The Penicitlium metabolite mycophenolic acid …
Number of citations: 159 pubs.acs.org
TJ Franklin, JM Cook - Biochemical Journal, 1969 - portlandpress.com
… Mycophenolic acid, an antibiotic of some antiquity that more recently has … mycophenolic acid before the addition of [14C]thymidine. The inhibition of DNA synthesis by mycophenolic acid …
Number of citations: 467 portlandpress.com
I Schneweis, K Meyer… - Applied and …, 2000 - Am Soc Microbiol
… ability to produce mycophenolic acid. Our results demonstrate that mycophenolic acid occurs … per day, a dose of 1.8 mg of mycophenolic acid per kg of body weight results. This amount …
Number of citations: 110 journals.asm.org
AG Chapuis, G Paolo Rizzardi, C D'agostino… - Nature medicine, 2000 - nature.com
… Mycophenolic acid, a selective inhibitor of the de novo … Here we show that mycophenolic acid induced apoptosis and … mophetil, the ester derivate of mycophenolic acid, to HIV-infected …
Number of citations: 250 www.nature.com
LM Shaw, M Figurski, MC Milone, J Trofe… - Clinical Journal of the …, 2007 - journals.lww.com
Mycophenolic acid (MPA)-based therapies are widely used in combination with calcineurin inhibitors as maintenance immunosuppression for kidney transplant recipients (1). The two …
Number of citations: 108 journals.lww.com

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